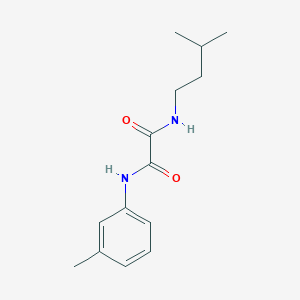![molecular formula C18H18N2O3S B5229950 N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a member of the acrylamide family of compounds, which are widely used in various fields, including biotechnology, materials science, and pharmacology.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond results in the inhibition of the enzyme's activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for the development of new drugs. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its potential applications in scientific research. One area of interest is the development of new drugs that target carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease and glaucoma. Another area of interest is the study of the structure-activity relationship of this compound and related compounds, which could lead to the development of more potent enzyme inhibitors with improved selectivity and reduced toxicity.
Synthesemethoden
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with 3-nitrocinnamaldehyde in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. This compound has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-5-8-17(9-6-14)24-12-11-19-18(21)10-7-15-3-2-4-16(13-15)20(22)23/h2-10,13H,11-12H2,1H3,(H,19,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPASCGMOSXSJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)
![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)

![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)



![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)